N-(2-hydroxy-2-methyl-4-(methylthio)butyl)pivalamide
Description
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)pivalamide is a pivalamide derivative characterized by a branched aliphatic chain containing both hydroxyl (-OH) and methylthio (-SCH₃) functional groups. The compound’s structure comprises a pivaloyl group ((CH₃)₃C-CONH-) attached to a 2-hydroxy-2-methyl-4-(methylthio)butyl chain. While direct evidence of its synthesis or applications is absent in the provided materials, structural analogs (e.g., phenyl- and heterocycle-substituted pivalamides) highlight its relevance in medicinal chemistry, such as cystic fibrosis transmembrane conductance regulator (CFTR) correctors or organophosphorus antidote intermediates .
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2S/c1-10(2,3)9(13)12-8-11(4,14)6-7-15-5/h14H,6-8H2,1-5H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLRORXQVMUEGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC(C)(CCSC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-methyl-4-(methylthio)butyl)pivalamide typically involves the reaction of 2-hydroxy-2-methyl-4-(methylthio)butyric acid with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)pivalamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl group formed from oxidation can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methylthio group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide, potassium tert-butoxide in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of 2-keto-2-methyl-4-(methylthio)butyl)pivalamide.
Reduction: Reformation of this compound.
Substitution: Formation of N-(2-hydroxy-2-methyl-4-(substituted)butyl)pivalamide.
Scientific Research Applications
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)pivalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme inhibition.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-(2-hydroxy-2-methyl-4-(methylthio)butyl)pivalamide exerts its effects involves its interaction with specific molecular targets. The hydroxy and methylthio groups can form hydrogen bonds and hydrophobic interactions with enzymes and receptors, modulating their activity. The pivalamide group can enhance the compound’s stability and bioavailability, making it more effective in its applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-(2-hydroxy-2-methyl-4-(methylthio)butyl)pivalamide with structurally related pivalamide derivatives, emphasizing key differences in substituents, molecular properties, and applications:
Structural and Functional Differences
- Aliphatic vs. Aromatic Backbones: The target compound features an aliphatic chain, while others (e.g., ) utilize aromatic or heterocyclic cores. Aliphatic chains may enhance solubility in nonpolar environments, whereas aromatic systems enable π-π interactions critical for protein binding .
- Functional Group Diversity : The hydroxyl and methylthio groups in the target compound contrast with electron-withdrawing (e.g., acetyl , bromoacetyl ) or bulky substituents (e.g., tert-butyl ). These groups influence reactivity; for example, the hydroxyl group could participate in hydrogen bonding, while methylthio may enhance metabolic stability.
- Synthetic Complexity: Compounds like N-(3-((dimethylamino)methyl)-4-hydroxyphenyl)pivalamide require multistep reactions (e.g., Mannich reaction) with low yields (13%), whereas commercial analogs are synthesized via optimized large-scale processes.
Pharmacological and Industrial Relevance
- CFTR Corrector Analogs : N-(3-Acetylphenyl)pivalamide and related derivatives demonstrated efficacy in restoring ΔF508-CFTR function, suggesting that the target compound’s hydrophobicity might similarly stabilize membrane proteins .
- Antidote Potential: The dimethylaminomethyl and hydroxyl groups in are designed to combat organophosphorus intoxication, implying that the target compound’s -OH/-SCH₃ motifs could interact with acetylcholinesterase or detoxification enzymes .
Biological Activity
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)pivalamide is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of specific enzymes involved in epigenetic regulation. This article synthesizes available research findings on the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
This compound can be represented structurally as follows:
- Chemical Formula : C₁₃H₁₉NO₂S
- Molecular Weight : 253.35 g/mol
The compound features a pivalamide group, which is known for its stability and ability to interact with biological targets.
The primary mechanism through which this compound exerts its biological activity is through the inhibition of KDM5 histone demethylases . KDM5 proteins play a crucial role in the demethylation of histone H3 at lysine 4 (H3K4me3), which is associated with gene expression regulation and chromatin remodeling. Inhibition of these enzymes can lead to altered gene expression patterns, potentially impacting various physiological processes and diseases, including cancer and neurodegenerative disorders .
Biological Activity and Research Findings
Research indicates that compounds with KDM5 inhibitory activity can have significant effects on cancer cell lines. For instance, studies have shown that this compound can induce apoptosis in certain cancer cells by modulating histone modifications that are critical for cell cycle regulation and survival .
Case Studies
- Cancer Cell Lines : In vitro studies have demonstrated that treatment with this compound leads to reduced proliferation rates in various cancer cell lines, including leukemia and solid tumors. This effect is attributed to the compound's ability to alter the expression of genes involved in cell cycle progression and apoptosis.
- Neurodegenerative Disorders : Preliminary research suggests that this compound may also have implications in treating neurodegenerative diseases by correcting epigenetic dysregulation associated with conditions like Alzheimer's disease .
Data Table: Summary of Biological Effects
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
